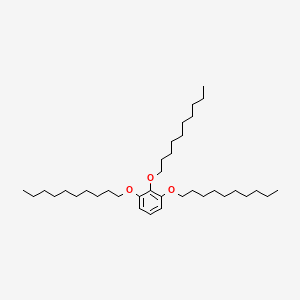
1,2,3-Tris(decyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tris(decyloxy)benzene: is an organic compound characterized by a benzene ring substituted with three decyloxy groups at the 1, 2, and 3 positions. This compound is part of a broader class of polysubstituted benzenes, which are known for their diverse chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tris(decyloxy)benzene typically involves the alkylation of a benzene derivative with decyl groups. One common method is the reaction of pyrogallol with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions: 1,2,3-Tris(decyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The decyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
- Oxidation products include decyloxybenzaldehyde or decyloxybenzoic acid.
- Reduction products include decyloxycyclohexane derivatives.
- Substitution products depend on the specific electrophile used in the reaction.
科学的研究の応用
1,2,3-Tris(decyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in substituted benzenes.
Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
作用機序
The mechanism of action of 1,2,3-Tris(decyloxy)benzene depends on its specific application. In chemical reactions, the decyloxy groups can influence the reactivity of the benzene ring by donating electron density through resonance and inductive effects. This can affect the compound’s behavior in electrophilic aromatic substitution reactions, making it more or less reactive depending on the substituents present.
類似化合物との比較
1,2,4-Tris(decyloxy)benzene: Similar structure but with different substitution pattern, leading to different chemical properties.
1,3,5-Tris(decyloxy)benzene: Another isomer with distinct reactivity and applications.
1,2,3-Tris(hexyloxy)benzene: Shorter alkyl chains result in different physical and chemical properties.
Uniqueness: 1,2,3-Tris(decyloxy)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The decyloxy groups provide a balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications in both organic synthesis and industrial processes.
特性
CAS番号 |
151237-07-9 |
|---|---|
分子式 |
C36H66O3 |
分子量 |
546.9 g/mol |
IUPAC名 |
1,2,3-tris-decoxybenzene |
InChI |
InChI=1S/C36H66O3/c1-4-7-10-13-16-19-22-25-31-37-34-29-28-30-35(38-32-26-23-20-17-14-11-8-5-2)36(34)39-33-27-24-21-18-15-12-9-6-3/h28-30H,4-27,31-33H2,1-3H3 |
InChIキー |
CLWWKLPXMUQPQF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCC)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14022215.png)
![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
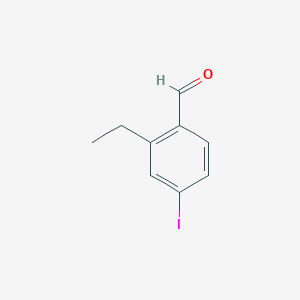
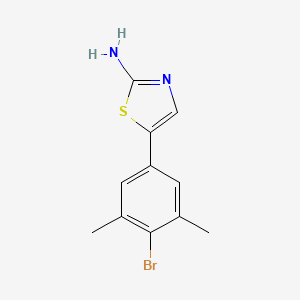

![1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea](/img/structure/B14022258.png)
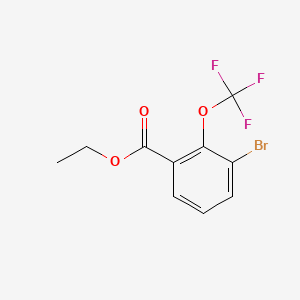
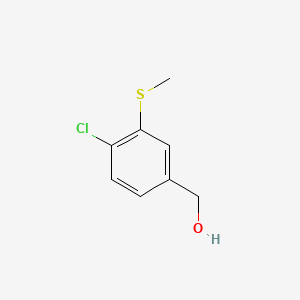
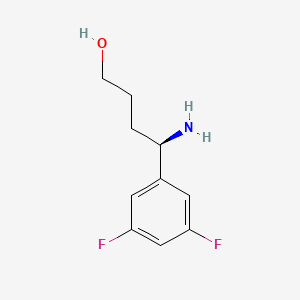

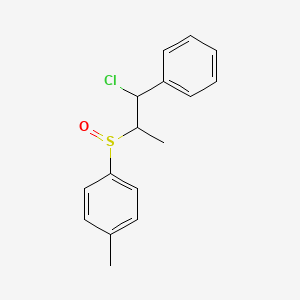
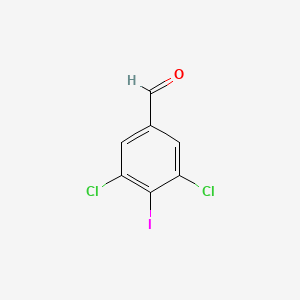
![N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide](/img/structure/B14022278.png)
